molecular formula C16H12N2O6 B2999742 [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721901-88-8

[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2999742
CAS No.: 721901-88-8
M. Wt: 328.28
InChI Key: PNEXHMNJUJJBNX-UHFFFAOYSA-N
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Description

[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is an organic compound that features a nitroaniline moiety linked to a formylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 3-nitroaniline with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The formyl group can be oxidized to a carboxylic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Conversion of the nitro group to an amino group results in the formation of [2-(3-Aminoanilino)-2-oxoethyl] 4-formylbenzoate.

    Reduction: Oxidation of the formyl group yields [2-(3-Nitroanilino)-2-oxoethyl] 4-carboxybenzoate.

    Substitution: Electrophilic substitution on the aromatic rings can lead to various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitroaniline moiety is particularly useful in investigating nitroreductase enzymes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments. Its ability to undergo various chemical modifications makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in nucleophilic addition reactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar in structure but lacks the formylbenzoate group.

    4-Formylbenzoic Acid: Contains the formyl group but lacks the nitroaniline moiety.

    Nitrobenzene: Contains a nitro group on a benzene ring but lacks the additional functional groups.

Uniqueness

[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is unique due to the presence of both the nitroaniline and formylbenzoate groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

[2-(3-nitroanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-9-11-4-6-12(7-5-11)16(21)24-10-15(20)17-13-2-1-3-14(8-13)18(22)23/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEXHMNJUJJBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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